molecular formula C24H26N2O5S B11384451 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384451
M. Wt: 454.5 g/mol
InChI Key: AICBWBNRAFIJSM-UHFFFAOYSA-N
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Description

This compound is a chromene carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with 7,8-dimethyl groups. The carboxamide moiety is linked to a phenyl ring bearing a sulfonyl group connected to a 3-methylpiperidine heterocycle. Chromene derivatives are widely studied for their anticancer, anti-inflammatory, and kinase-inhibitory properties, making this compound a candidate for such applications .

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

7,8-dimethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-15-5-4-12-26(14-15)32(29,30)19-9-7-18(8-10-19)25-24(28)22-13-21(27)20-11-6-16(2)17(3)23(20)31-22/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,25,28)

InChI Key

AICBWBNRAFIJSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the chromene core is achieved using methyl iodide and a strong base like sodium hydride.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via a nucleophilic substitution reaction using 3-methylpiperidine and a sulfonyl chloride derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the original compound.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests applications in studying enzyme mechanisms and cellular pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features make it a promising candidate for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the creation of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

The following analysis focuses on structural analogs of chromene carboxamides, emphasizing substituent variations and their implications.

Key Structural Differences

Compound of Interest :

  • Core : 4-Oxo-4H-chromene with 7,8-dimethyl substitution.
  • Carboxamide Side Chain : Linked to a 4-sulfonamide phenyl group modified with a 3-methylpiperidine .

Analog (Compound 8 from ) :

  • Core: 5,6,7,8-Tetrahydro-4H-chromene (saturated ring) with 3-cyano and 4-phenyl substitutions.
  • Carboxamide Side Chain : Linked to a 2-oxo-2H-chromene-3-carboxamide group.

Comparison Table :

Feature Compound of Interest Compound 8 ()
Chromene Core 4-Oxo, 7,8-dimethyl (unsaturated) 5,6,7,8-Tetrahydro (saturated)
Substituents on Core None beyond dimethyl groups 3-Cyano, 4-phenyl
Carboxamide Linkage Sulfonamide-phenyl-3-methylpiperidine 2-Oxo-chromene-3-carboxamide
Synthesis Method Not detailed in evidence Reflux with piperidine/salicylaldehyde
Physicochemical Properties
  • Hydrogen Bonding : The 4-oxo and sulfonamide groups in the compound of interest provide hydrogen-bond acceptors, while the 2-oxo-chromene in Compound 8 adds additional polar interactions .

Biological Activity

7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 873082-43-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N2O5S, with a molecular weight of 454.5 g/mol. The compound features a chromene core structure, which is significant in various bioactive molecules. The presence of a sulfonyl group enhances its interaction with biological targets, contributing to its pharmacological properties .

Structural Details

PropertyValue
Molecular FormulaC24H26N2O5S
Molecular Weight454.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The sulfonyl group enhances binding affinity to these targets, which may include proteins involved in inflammatory processes and cancer progression.

Therapeutic Applications

Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation.
  • Anticancer Potential : The compound's structure allows it to interfere with cellular processes that promote tumor growth and metastasis. It has shown efficacy in various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : In cellular models, this compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Molecular Targeting : Research has focused on identifying specific molecular targets for this compound. It has been suggested that it may inhibit key enzymes involved in tumorigenesis, thereby reducing tumor cell viability.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5,7-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideC24H26N2O5SAdditional methyl groups enhancing lipophilicity
6-methyl-N-{4-[2-methylpiperidin(1-y)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamideC23H24N2O5SVariation in piperidine structure affecting activity

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